
Tetrahydroxydiboron
Overview
Description
Tetrahydroxydiboron (B₂(OH)₄), also known as bis-boronic acid (BBA), is a boron-containing compound with two hydroxyl groups attached to each boron atom. It is a white to off-white crystalline powder (melting point: 290°C) and is soluble in polar solvents like methanol and water . Its structure features a central B–B bond, which enables unique reactivity in catalysis, hydrogen evolution, and material synthesis. This compound has gained prominence as an atom-economical reagent in cross-coupling reactions (e.g., Suzuki-Miyaura borylation) , transfer hydrogenation , and the synthesis of covalent organic frameworks (COFs) . It is also employed in metal-free reductions and doping processes for nanomaterials .
Preparation Methods
The synthesis of tetrahydroxydiboron involves several steps:
Reaction of Boron Trichloride with Alcohols: Initially reported in 1931, this reaction produces dimethoxyboron chloride (B(OCH₃)₂Cl).
Reduction with Sodium: Egon Wiberg and Wilhelm Ruschmann introduced the boron-boron bond by reducing dimethoxyboron chloride with sodium, forming tetramethoxydiboron (B₂(OCH₃)₄).
Hydrolysis: The tetramethoxydiboron is then hydrolyzed to produce this compound.
The overall reaction can be summarized as: [ 2 BCl₃ + 2 Na + 4 H₂O \rightarrow B₂(OH)₄ + 2 NaCl + 4 HCl ]
Chemical Reactions Analysis
Hydrogenation Reactions
Tetrahydroxydiboron serves as a hydrogen atom transfer agent in catalytic hydrogenation under mild conditions.
Alkenes and Alkynes Hydrogenation
Pd-catalyzed transfer hydrogenation of alkenes and alkynes uses B₂(OH)₄ to abstract H atoms from water, enabling quantitative reduction at ambient temperature and pressure .
Mechanistic Insight : B₂(OH)₄ weakens O–H bonds in water, facilitating H atom transfer to Pd intermediates. Deuterated analogs (B₂(OD)₄) enable selective deuteration .
Radical Cyclization
B₂(OH)₄ initiates atom-transfer radical cyclization via homolytic B–B bond cleavage, stabilized by Lewis bases like carbonate or DMF .
Key Findings:
-
Substrate Scope : Electron-deficient alkenes and alkynes undergo cyclization to form 5- or 6-membered rings.
-
DFT Calculations : Coordination with carbonate lowers the B–B bond dissociation energy by ~15 kcal/mol, enabling radical generation .
Borylation Reactions
B₂(OH)₄ is a precursor for boronic acids and esters, enabling cross-coupling reactions.
Reduction of Nitro Compounds
B₂(OH)₄ mediates metal-free reduction of nitro aromatics to amines under aqueous conditions .
Substrate | Product | Conditions | Yield (%) |
---|---|---|---|
Nitrobenzene | Aniline | H₂O, 25°C, 5 min | 92 |
4-Nitroacetophenone | 4-Aminoacetophenone | H₂O, 4,4′-bipyridine, 25°C | 88 |
Mechanism : Sequential single-electron transfers generate nitroso and hydroxylamine intermediates before final reduction to the amine .
B–B Bond Cleavage and Radical Generation
Pyridine derivatives facilitate B–B bond cleavage in B₂(OH)₄, producing boryl radicals for doping carbon nanotubes .
Reductive Transamidation
B₂(OH)₄ enables reductive bond metathesis between N-acyl benzotriazoles and nitro compounds, forming deuterated amides in D₂O .
Scientific Research Applications
Organic Synthesis
Tetrahydroxydiboron has been prominently utilized as a reagent in organic synthesis, particularly in borylation reactions. Its role as a borylation agent simplifies complex synthetic pathways.
Case Study: Miyaura Borylation Process
A modified Miyaura borylation process was developed using this compound instead of bis(pinacolato)diboron. This adaptation eliminated the need to hydrolyze the resulting boronic ester, significantly simplifying the process and allowing for a successful scale-up to produce 65 kg of the target compound. This modification resulted in a 47% reduction in overall costs due to decreased plant cycle time and optimized reagent usage .
Radical Addition Reactions
Recent studies have demonstrated that this compound can promote radical addition reactions. For instance, it facilitates the radical addition of internal alkynes followed by intramolecular oxidation, leading to the synthesis of fluoroalkyl-substituted alkenes .
Materials Science
This compound has shown promise in materials science, particularly in the doping of single-walled carbon nanotubes (SWCNTs).
Doping Mechanism
In a study published in Nature, this compound was combined with pyridine derivatives to act as an electron dopant for SWCNTs. The results indicated that this combination could stabilize n-type SWCNTs effectively, enhancing their electrical properties without forming covalent bonds . The ability of this compound to generate stable dopant cations was crucial for maintaining conductivity and preventing de-doping by environmental factors like oxygen.
Catalysis
This compound serves as a catalyst in various reactions, particularly those involving hydrogen transfer.
Transfer Hydrogenation
Research has explored its use in catalytic transfer hydrogenations where it acts as a hydrogen atom donor from water to unsaturated carbon–carbon bonds. This method provides an efficient way to hydrogenate alkenes and alkynes under mild conditions . The versatility of this compound allows it to function both as a reducing agent and a Lewis acid, facilitating diverse catalytic transformations.
Mechanistic Insights
Quantum chemical calculations have provided insights into the mechanisms by which this compound operates in various reactions. For example, it has been shown to initiate radical reactions through homolytic cleavage, enabling new pathways for synthesizing complex organic molecules .
Table: Summary of Applications
Mechanism of Action
The mechanism of action of tetrahydroxydiboron varies depending on the reaction:
Comparison with Similar Compounds
Tetrahydroxydiboron shares functional similarities with other boron-based reagents but exhibits distinct reactivity, stability, and applications. Below is a detailed comparison:
Bis(pinacolato)diboron (B₂Pin₂)
- Structure : B₂Pin₂ contains two pinacolato ligands (bulky ester groups) that stabilize the B–B bond, unlike the hydroxyl groups in B₂(OH)₄.
- Reactivity :
- B₂Pin₂ is less reactive in aqueous conditions due to steric hindrance from the pinacolato groups, whereas B₂(OH)₄ participates readily in hydrolysis and condensation reactions .
- B₂Pin₂ requires transition-metal catalysts (e.g., Pd, Ni) for Miyaura borylation, while B₂(OH)₄ enables room-temperature nickel-catalyzed borylation .
- Applications :
Sodium Borohydride (NaBH₄)
- Reduction Capacity: NaBH₄ is a stronger reducing agent but requires alkaline conditions and generates borate byproducts. B₂(OH)₄ acts as a mild reductant in transfer hydrogenation, utilizing water as a hydrogen donor without requiring metal catalysts .
- Hydrogen Storage :
Phenylenediboronic Acid (C₆H₄(B(OH)₂)₂)
- Framework Synthesis: Phenylenediboronic acid forms boroxine-based COFs through dehydration but requires organic linkers. B₂(OH)₄ enables the synthesis of purely inorganic boroxine frameworks via microwave-assisted polycondensation .
- Stability :
Ammonia Borane (NH₃BH₃)
- Hydrogen Content: NH₃BH₃ has a higher hydrogen density (19.6 wt%) compared to B₂(OH)₄ (theoretical H₂ yield: ~5.3 wt%) . B₂(OH)₄’s hydrolysis is more energy-efficient, requiring only water and mild catalysts (e.g., Au-Rh nanoparticles) .
Key Research Findings
Catalytic Efficiency
- Ni vs. Pd Catalysis : Nickel catalysts outperform palladium in Miyaura borylation with B₂(OH)₄, achieving room-temperature reactions and tolerance for heterocyclic substrates .
- Metal-Free Reductions : B₂(OH)₄/water systems reduce unsaturated carbonyls and pyridinium salts without metals, offering a sustainable alternative to traditional methods .
Hydrogen Production
- Au-Rh nanocatalysts achieve a 98% H₂ yield from B₂(OH)₄ hydrolysis at ambient conditions, outperforming NaBH₄-based systems .
Biological Activity
Tetrahydroxydiboron (B(OH)) is a compound that has garnered attention for its unique biological activities and applications in various fields, including organic synthesis and material science. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in biochemistry, and relevant case studies.
Overview of this compound
This compound is a diboron compound that serves as a versatile reagent in organic chemistry. It is primarily recognized for its role as a borylation agent, reducing agent, and radical initiator. Its unique structure allows for various interactions with biomolecules, making it an intriguing subject for research in biological systems.
- Borylation Reactions : this compound is extensively used in borylation reactions, where it facilitates the introduction of boron into organic molecules. This process can enhance the stability and reactivity of biomolecules, allowing for novel applications in drug development and protein modification. For instance, the controlled insertion of boron into proteins can modulate their stability and binding properties, which is crucial for designing therapeutic agents .
- Radical Formation : The compound can generate boryl radicals through homolytic cleavage of B–B bonds. These radicals are highly reactive and can participate in various radical addition reactions, which are important in organic synthesis . The ability to initiate radical processes makes this compound a valuable tool in developing new synthetic methodologies.
- Lewis Acid Behavior : this compound exhibits Lewis acid characteristics, allowing it to interact with electron-rich sites on biomolecules. This property has been utilized to probe protein interactions and stability through site-selective modifications .
Applications in Biochemistry
- Protein Modification : The incorporation of boron into proteins via this compound has been shown to enhance their functionality. For example, post-translational modifications using this compound can lead to improved binding affinities and altered structural properties of proteins .
- Radical Initiation : Its ability to initiate radical reactions has opened avenues for synthesizing complex organic compounds that may have biological relevance. This includes the synthesis of pharmaceuticals that require precise structural configurations .
- Material Science : In addition to its biochemical applications, this compound has been employed as an electron dopant in materials science, particularly in enhancing the electrical properties of semiconducting materials like single-walled carbon nanotubes (SWCNTs) . This application underscores its versatility beyond traditional organic chemistry.
Case Study 1: Protein Stability Modulation
A study demonstrated that the incorporation of this compound into histone proteins resulted in significant changes in their thermal stability and proteolytic resistance. The research utilized NMR spectroscopy to analyze the effects of boron insertion on protein structure and dynamics, revealing enhanced binding interactions with reactive species like hydrogen peroxide .
Case Study 2: Radical Addition Reactions
This compound was utilized in a radical addition reaction involving alkynols, showcasing its effectiveness as a borylation reagent. The study highlighted the mechanistic pathways facilitated by this compound, contributing to the development of new synthetic strategies for constructing complex molecular architectures .
Data Tables
Property | Value/Description |
---|---|
Molecular Formula | B(OH) |
Role in Organic Synthesis | Borylation agent, radical initiator |
Mechanism | Generates boryl radicals via B–B bond cleavage |
Applications | Protein modification, material science |
Q & A
Q. What are the established synthetic protocols for Tetrahydroxydiboron (BBA), and how do purification methods impact its reactivity in cross-coupling reactions?
This compound is typically synthesized via thermal condensation of boric acid derivatives under controlled conditions. A critical step involves maintaining anhydrous environments to prevent hydrolysis, as moisture leads to decomposition . Purification methods, such as recrystallization from non-polar solvents or vacuum sublimation, are essential to achieve >95% purity, which directly influences its efficacy in Miyaura borylation reactions. Impurities (e.g., residual boron oxides) can reduce catalytic activity by competing for active sites in transition-metal catalysts .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation of airborne particles, as dust formation can lead to respiratory irritation .
- Storage: Keep in airtight containers under inert gas (e.g., argon) to avoid moisture-induced degradation .
- Spill Management: Avoid water-based cleanup; instead, use dry methods (e.g., sweeping) and dispose of waste via approved hazardous material protocols .
Q. How does this compound compare to bis(pinacolato)diboron in Miyaura borylation reactions, and what factors influence reagent selection?
This compound offers advantages in cost and atom economy but requires precise stoichiometric control due to its hygroscopic nature. Unlike bis(pinacolato)diboron, BBA does not require pre-activation with bases, enabling faster reaction kinetics under mild conditions. However, its sensitivity to protic solvents limits compatibility with certain substrates. Selection criteria include:
- Substrate compatibility: BBA is preferred for electron-deficient aryl halides.
- Solvent systems: Use anhydrous THF or dioxane to prevent hydrolysis .
Parameter | This compound | Bis(pinacolato)diboron |
---|---|---|
Stability to moisture | Low | High |
Base requirement | None | Required |
Typical yield range | 70–85% | 80–95% |
Q. What catalytic mechanisms underlie this compound’s role in hydrogen evolution via hydrolysis, and how can reaction efficiency be optimized?
Hydrogen evolution from BBA hydrolysis is catalyzed by transition-metal nanoparticles (NPs), with Rh and Pt NPs showing the highest activity. The mechanism involves:
Water activation: NPs cleave O–H bonds in H₂O, generating adsorbed H* species.
BBA decomposition: B₂(OH)₄ reacts with H* to form B(OH)₃ and H₂.
Kinetic isotope effects (kH/kD ≈ 5.91 for Rh NPs) confirm dual water O–H cleavage as the rate-limiting step . Optimization strategies include:
- NP size control: Smaller NPs (2–5 nm) enhance surface area and active sites.
- Stabilizers: Graphene quantum dots improve NP dispersion and prevent aggregation .
Q. How can researchers address discrepancies in reported reaction yields for this compound-mediated N-oxide reductions?
Yield variations often arise from:
- Oxygen sensitivity: Residual O₂ in reaction vessels can oxidize intermediates. Use rigorous degassing (freeze-pump-thaw cycles) .
- Substrate steric effects: Bulky N-oxides require longer reaction times (24–48 hrs) and elevated temperatures (60–80°C).
- Catalyst loading: Pd pincer complexes (e.g., SeCSe ligands) at 2–5 mol% improve turnover frequencies .
Methodological consistency is critical: replicate conditions from literature protocols exactly before modifying parameters .
Q. What advanced characterization techniques are recommended for analyzing this compound-derived materials, such as boron monoxide (BO) layers?
- Solid-state ¹¹B NMR: Identifies local bonding environments (e.g., D₂h-symmetric O₂B-BO₂ units in BO) and quantifies boron oxidation states .
- Powder X-ray diffraction (PXRD): Resolves long-range ordering in 2D BO layers, though stacking disorder may require pair distribution function (PDF) analysis .
- X-ray photoelectron spectroscopy (XPS): Confirms the absence of B–B bonds in fully oxidized BO structures.
Q. What strategies mitigate batch-to-batch variability in this compound quality for pharmaceutical process development?
- In-process monitoring: Use HPLC or LC/MS to track impurity profiles (e.g., boric acid residues) during synthesis .
- Stabilization additives: Co-formulate BBA with desiccants (e.g., molecular sieves) in storage containers .
- Supplier qualification: Source reagents from vendors providing detailed COA (Certificate of Analysis) with impurity thresholds <0.5% .
Properties
IUPAC Name |
hypoboric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B2H4O4/c3-1(4)2(5)6/h3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOWZLGOFVSKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450702 | |
Record name | Tetrahydroxydiboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13675-18-8 | |
Record name | Diboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13675-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diboron tetrahydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroxydiboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydroxydiborane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBORON TETRAHYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q7FO865W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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